molecular formula C53H32 B13149469 8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene

8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene

Cat. No.: B13149469
M. Wt: 668.8 g/mol
InChI Key: ROUXVCUZKANIJM-UHFFFAOYSA-N
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Description

8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene typically involves multi-step organic reactions. One common method includes the coupling of 9,9’-spirobi[fluorene] with diphenylfluoranthene under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce hydrofluorene compounds .

Scientific Research Applications

8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene involves its interaction with specific molecular targets and pathways. In OLEDs, for example, the compound acts as an electron transport layer, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer . This process is crucial for the device’s overall efficiency and performance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene stands out due to its unique combination of structural features, which provide enhanced stability and performance in electronic applications. Its ability to act as both an electron transport and blocking material makes it particularly valuable in the development of high-efficiency OLEDs and OPV devices .

Properties

Molecular Formula

C53H32

Molecular Weight

668.8 g/mol

IUPAC Name

2-(7,10-diphenylfluoranthen-8-yl)-9,9'-spirobi[fluorene]

InChI

InChI=1S/C53H32/c1-3-15-33(16-4-1)43-32-44(50(35-17-5-2-6-18-35)52-42-25-14-20-34-19-13-24-41(49(34)42)51(43)52)36-29-30-40-39-23-9-12-28-47(39)53(48(40)31-36)45-26-10-7-21-37(45)38-22-8-11-27-46(38)53/h1-32H

InChI Key

ROUXVCUZKANIJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=C2C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12

Origin of Product

United States

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